3-Phenylpropoxymethyloxirane
Description
3-Phenylpropoxymethyloxirane, also known as (phenoxymethyl)oxirane or glycidyl phenyl ether (CAS: 122-60-1), is an epoxide derivative characterized by a phenyl group attached via a propoxymethyl chain to an oxirane (epoxide) ring. Its molecular formula is C₉H₁₀O₂ (molecular weight: 150.17 g/mol). This compound is widely used as a reactive intermediate in polymer chemistry, particularly in epoxy resin formulations, and as a precursor in pharmaceutical synthesis due to its electrophilic oxirane ring .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(3-phenylpropoxymethyl)oxirane |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)7-4-8-13-9-12-10-14-12/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
NLMCUMFLEQFNKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Phenoxymethyl Oxiranes
The table below compares 3-Phenylpropoxymethyloxirane with analogs featuring different substituents on the phenoxy group:
Key Observations :
- Alkyl Chain Length: Increasing alkyl chain length (e.g., nonyl, pentadecyl) enhances hydrophobicity and thermal stability, making these derivatives suitable for industrial lubricants and surfactants .
- Phenyl vs. Methylphenyl: The presence of a methyl group at the 3-position (as in 2-[(3-Methylphenoxy)methyl]oxirane) improves solubility in polar solvents compared to the unsubstituted phenyl variant .
Functional Group Modifications
Ester Derivatives
Methyl 3-phenyloxirane-2-carboxylate (CAS: 19190-80-8) introduces a carboxylate ester group, altering reactivity. Unlike this compound, this derivative undergoes nucleophilic acyl substitution, enabling its use in asymmetric catalysis and chiral synthesis .
Sulfonamide Derivatives
[(4-(4-(Methanesulfonamido)phenoxy)phenylsulfonyl)methyloxirane] (CAS: 444285) incorporates a sulfonamide group, enhancing bioactivity.
Physicochemical and Reactivity Differences
- Epoxide Ring Stability: Electron-donating groups (e.g., methoxy in 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane) stabilize the oxirane ring, reducing spontaneous polymerization .
- Reactivity : this compound exhibits higher electrophilicity than alkyl-substituted analogs due to the electron-withdrawing phenyl group, favoring ring-opening reactions with nucleophiles like amines or thiols .
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